

Application Notes and Protocols: Experimental Design for Cbgaq Neuroprotection Studies

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Introduction: The Therapeutic Potential of Cannabigerolic Acid Quinone (Cbgaq) in Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health burden. A common pathological thread among these disorders is the progressive loss of neuronal structure and function, often driven by a combination of oxidative stress, neuroinflammation, and apoptosis. Cannabigerolic acid quinone (**Cbgaq**), a derivative of the non-psychoactive phytocannabinoid cannabigerolic acid (CBGA), has emerged as a promising candidate for neuroprotective therapies. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the experimental design of both in vitro and in vivo studies to rigorously evaluate the neuroprotective potential of **Cbgaq**.

Cbgaq and its analogs have been shown to exert cytoprotective effects in preclinical models of Parkinson's disease. The primary mechanism of action is believed to be through the activation

of the peroxisome proliferator-activated receptor-gamma (PPAR- γ), a nuclear receptor that plays a critical role in regulating inflammation and oxidative stress. By activating PPAR- γ , **Cbgaq** can potentially mitigate the key pathological processes that drive neurodegeneration.

This guide provides detailed, field-proven protocols and explains the causality behind experimental choices to ensure scientific integrity and generate robust, reproducible data.

Part 1: In Vitro Experimental Design for Cbgaq Neuroprotection

In vitro models are indispensable for the initial screening and mechanistic evaluation of neuroprotective compounds. They offer a controlled environment to dissect the cellular and molecular pathways through which **Cbgaq** exerts its effects.

Cell Line Selection

The choice of cell line is critical and depends on the specific neurodegenerative disease being modeled.

Cell Line	Disease Model Relevance	Key Characteristics
SH-SY5Y (human neuroblastoma)	Parkinson's Disease, Alzheimer's Disease	Dopaminergic phenotype upon differentiation. Widely used and well-characterized.
Primary Cortical Neurons	General Neurodegeneration, Stroke, TBI	More physiologically relevant than cell lines but require more complex culture conditions.
iPSC-derived Neurons	Patient-specific disease modeling	Highly translational, can be derived from patients with specific genetic mutations.
BV-2 (murine microglia)	Neuroinflammation	Used to study the anti-inflammatory effects of compounds on glial cells.
Primary Mixed Glial Cultures	Neuroinflammation	Contains both astrocytes and microglia, providing a more complete model of the neuroinflammatory environment.

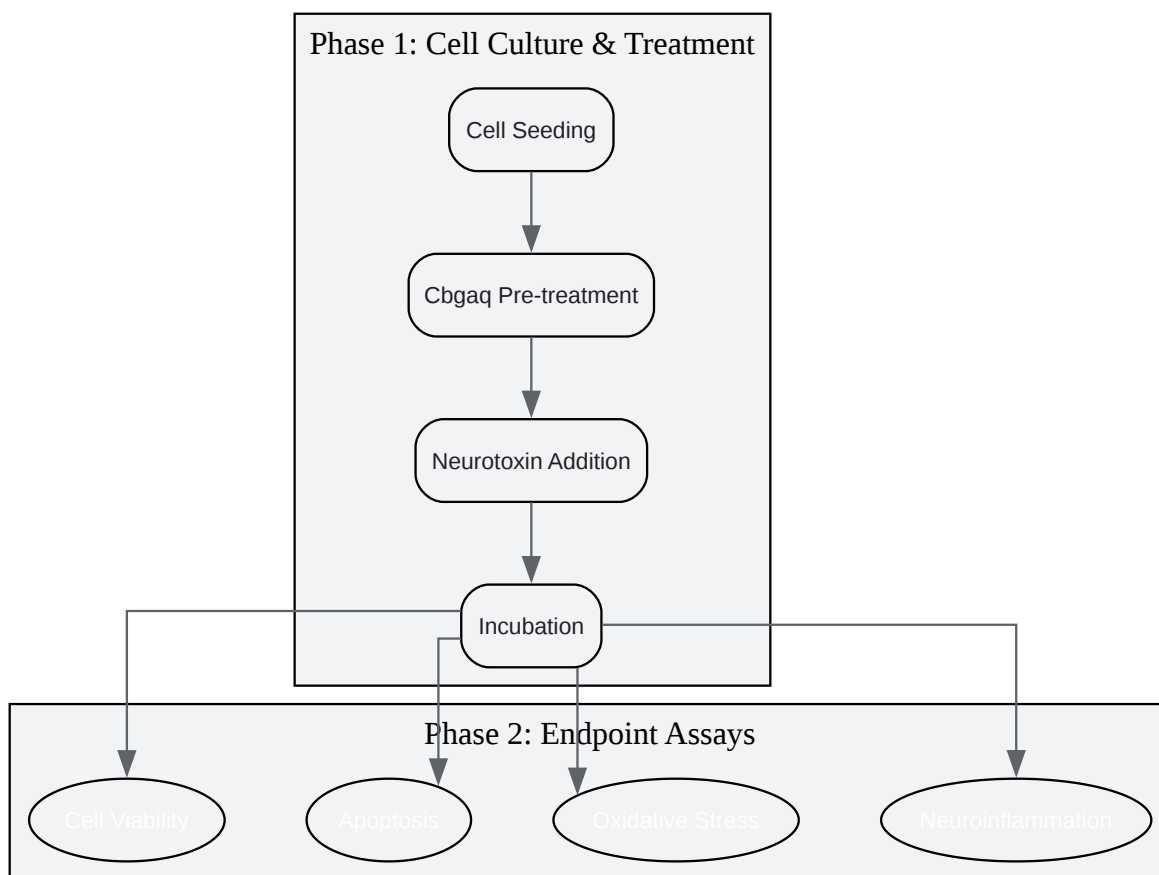
Inducing Neurotoxicity: Modeling Disease in a Dish

To test the neuroprotective effects of **Cbgaq**, a neurotoxic insult must be applied to the cultured cells. The choice of toxin is dictated by the disease being modeled.

Neurotoxin	Mechanism of Action	Disease Model	Recommended Concentration (SH-SY5Y)
6-hydroxydopamine (6-OHDA)	Induces oxidative stress and mitochondrial dysfunction in dopaminergic neurons.	Parkinson's Disease	50-100 μ M
MPP+ (1-methyl-4-phenylpyridinium)	Inhibits complex I of the mitochondrial electron transport chain.	Parkinson's Disease	0.5-1 mM ^{[1][2]}
Amyloid-beta ($A\beta$) 1-42 oligomers	Induces synaptic dysfunction, oxidative stress, and apoptosis.	Alzheimer's Disease	5-10 μ M
Glutamate	Excitotoxicity via overstimulation of glutamate receptors.	Stroke, General Neurodegeneration	5-10 mM
Lipopolysaccharide (LPS)	Induces a strong inflammatory response in microglia.	Neuroinflammation	100 ng/mL

Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram outlines a typical workflow for assessing the neuroprotective effects of **Cbgaq** in vitro.



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Caption: General workflow for in vitro neuroprotection assays.

Core Neuroprotection Assays: Step-by-Step Protocols

These assays are fundamental to determining if **Cbgaq** can prevent cell death induced by a neurotoxin.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

- Cell Plating: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.

- Treatment: Pre-treat cells with various concentrations of **Cbgaq** (e.g., 0.1, 1, 10 μM) for 2 hours.
- Toxin Addition: Add the chosen neurotoxin (e.g., 6-OHDA to a final concentration of 100 μM) and incubate for 24 hours.
- MTT Incubation: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

- Experimental Setup: Follow steps 1-3 of the MTT assay protocol.
- Sample Collection: After the 24-hour incubation, carefully collect 50 μL of the cell culture supernatant from each well and transfer to a new 96-well plate.
- LDH Reaction: Add 50 μL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Stop Reaction: Add 50 μL of the stop solution provided in the kit.
- Absorbance Measurement: Measure the absorbance at 490 nm.
- Data Analysis: Calculate the percentage of cytotoxicity relative to a control group of cells lysed to achieve maximum LDH release.

These assays determine if **Cbgaq**'s protective effects are due to the inhibition of programmed cell death.

Protocol: Caspase-3 Fluorometric Assay

- Cell Lysis: After treatment, harvest the cells and lyse them using a lysis buffer provided with the assay kit.[3]
- Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
- Assay Plate Preparation: Add 50 μ L of cell lysate to each well of a black 96-well plate.
- Reaction Buffer: Add 50 μ L of 2X reaction buffer containing DTT to each well.
- Substrate Addition: Add 5 μ L of the caspase-3 fluorogenic substrate (DEVD-AFC) to each well.[3]
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
- Fluorescence Measurement: Read the plate on a fluorescent microplate reader with an excitation of 400 nm and an emission of 505 nm.[3]
- Data Analysis: Normalize caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

These assays investigate whether **Cbgaq** protects neurons by mitigating oxidative damage.

Protocol: Intracellular Reactive Oxygen Species (ROS) Assay (using DCFDA)

- Cell Plating and Treatment: Plate and treat cells as described in the MTT assay (steps 1-3).
- DCFDA Loading: Remove the treatment medium and incubate the cells with 20 μ M 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30-45 minutes at 37°C in the dark.[4][5]
- Wash: Gently wash the cells twice with warm PBS.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation of ~485 nm and an emission of ~535 nm.[5]

- Data Analysis: Express ROS levels as a percentage of the toxin-treated control group.

Protocol: GSH/GSSG Ratio Assay

- Cell Lysis: After treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions. It is crucial to use a method that preserves the GSH/GSSG ratio.
- Deproteinization: Deproteinize the cell lysates, typically using a provided acid solution, to prevent interference from proteins.
- Assay Procedure: Follow the kit's protocol, which typically involves two parallel sets of reactions: one to measure total glutathione (GSH + GSSG) and another to measure only the oxidized form (GSSG) after masking the reduced GSH.[6]
- Absorbance/Fluorescence Measurement: Measure the signal (absorbance or fluorescence, depending on the kit) using a microplate reader.[6]
- Data Analysis: Calculate the concentrations of total GSH and GSSG from a standard curve. The amount of reduced GSH is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio can then be calculated.

These assays assess **Cbgaq**'s ability to suppress the inflammatory response of glial cells.

Protocol: Immunocytochemistry for Iba1 (microglia) and GFAP (astrocytes)

- Cell Culture on Coverslips: Plate cells on sterile glass coverslips in a 24-well plate.
- Treatment: Treat the cells with **Cbgaq** followed by an inflammatory stimulus like LPS (100 ng/mL).
- Fixation: After the desired incubation period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[7]
- Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[7]
- Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the cells with primary antibodies against Iba1 (1:500-1:1000) or GFAP (1:200) overnight at 4°C.[4][7]
- Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.[7]
- Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
- Imaging and Analysis: Visualize the cells using a fluorescence microscope and analyze changes in cell morphology and protein expression.

Protocol: ELISA for Pro-inflammatory Cytokines (TNF- α , IL-6)

- Sample Collection: After treating the cells, collect the cell culture supernatant.
- ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Adding the collected supernatants and standards to the wells.
 - Incubating with a detection antibody.
 - Adding an enzyme conjugate (e.g., streptavidin-HRP).
 - Adding a substrate to produce a colorimetric signal.[8]
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
- Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.

Part 2: In Vivo Experimental Design for Cbgaq Neuroprotection

In vivo studies are essential to validate the neuroprotective effects of **Cbgaq** in a whole-organism context and to assess its potential as a therapeutic agent.

Animal Models of Neurodegenerative Diseases

The choice of animal model is crucial for translational relevance.

Animal Model	Disease Modeled	Method	Key Features
6-OHDA-lesioned rodent	Parkinson's Disease	Stereotactic injection of 6-OHDA into the substantia nigra or medial forebrain bundle. [9] [10]	Progressive loss of dopaminergic neurons, leading to motor deficits.
MPTP-treated mouse	Parkinson's Disease	Systemic administration of MPTP, which is metabolized to the neurotoxin MPP+.	Acute loss of dopaminergic neurons and motor impairments.
5xFAD transgenic mouse	Alzheimer's Disease	Expresses five human familial Alzheimer's disease mutations.	Early and aggressive amyloid plaque formation and cognitive deficits.
R6/2 transgenic mouse	Huntington's Disease	Expresses a fragment of the human huntingtin gene with an expanded CAG repeat.	Progressive motor dysfunction, weight loss, and premature death.

Cbgaq Administration

- Route of Administration: Oral gavage and intraperitoneal (i.p.) injection are common routes. The choice may depend on the desired pharmacokinetic profile and the formulation of

Cbgaq.

- Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose. Based on related compounds, a starting dose range of 10-40 mg/kg can be considered.
- Vehicle: **Cbgaq** is lipophilic and will require a suitable vehicle for administration. A common vehicle for cannabinoids is a mixture of ethanol, Tween 80, and saline, or sesame oil.[11]

Behavioral Assessments

A battery of behavioral tests should be used to assess motor and cognitive function.

Behavioral Test	Function Assessed	Brief Protocol
Open Field Test	Locomotor activity and anxiety-like behavior	The animal is placed in an open arena, and its movement patterns (e.g., total distance traveled, time spent in the center) are recorded and analyzed. [12] [13]
Rotarod Test	Motor coordination and balance	The animal is placed on a rotating rod, and the latency to fall is measured as the speed of the rod gradually increases. [14] [15]
Cylinder Test	Forelimb asymmetry (in unilateral lesion models)	The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with each forepaw is counted.
Y-Maze Test	Spatial working memory	The animal is allowed to explore a Y-shaped maze, and the sequence of arm entries is recorded to assess spontaneous alternation behavior. [16] [17]

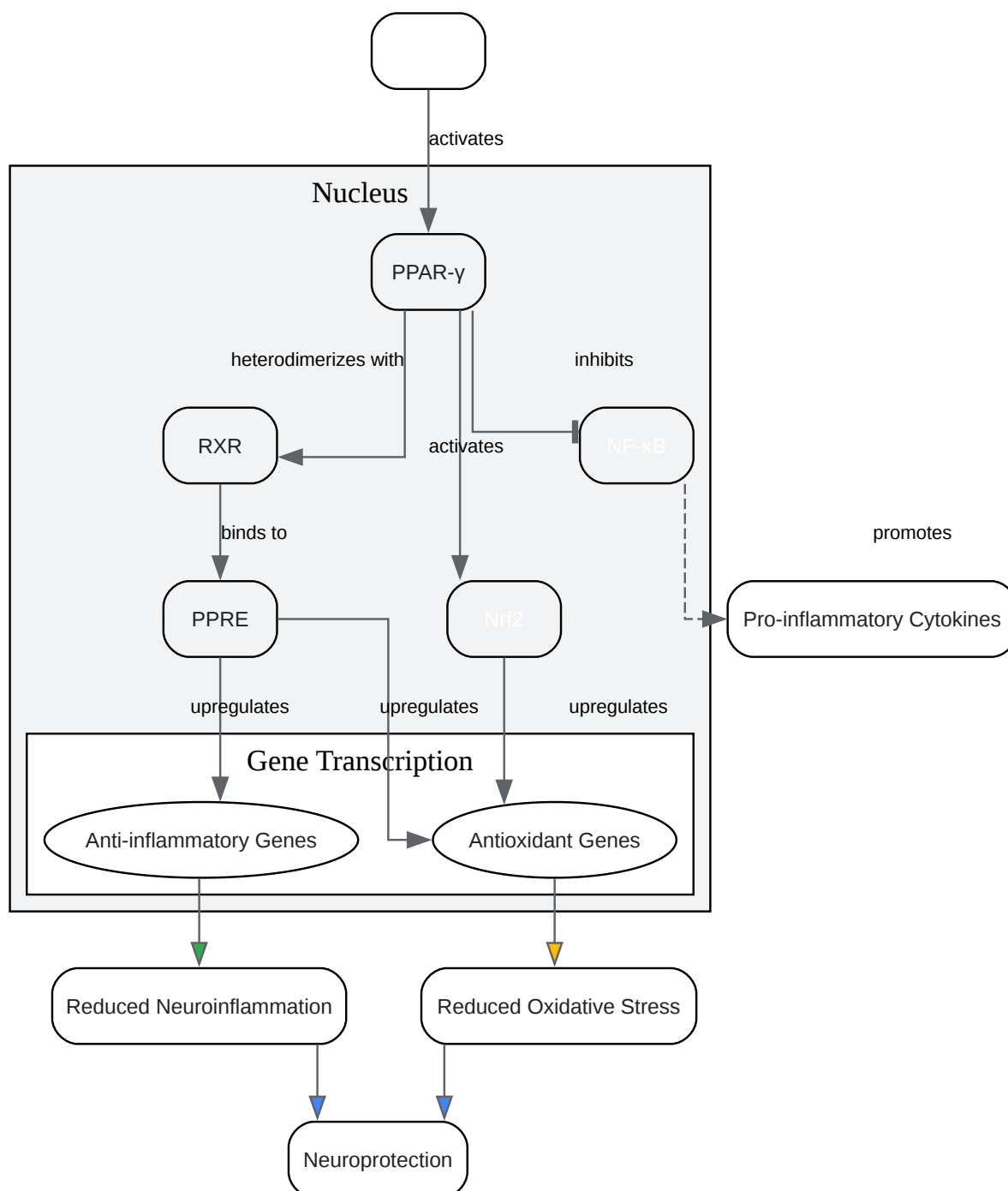
Post-mortem Analysis

After the completion of behavioral testing, brains should be collected for histological and biochemical analysis to correlate behavioral outcomes with neuropathological changes.

- **Immunohistochemistry:** To quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons), and glial activation (Iba1 for microglia, GFAP for astrocytes).
- **Biochemical Assays:** To measure levels of neurotransmitters (e.g., dopamine and its metabolites via HPLC), inflammatory markers, and oxidative stress markers in brain tissue homogenates.

Part 3: Mechanistic Insights and Pathway Analysis

The neuroprotective effects of **Cbgaq** are thought to be mediated primarily through the activation of PPAR- γ . The following diagram illustrates the proposed signaling pathway.



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Caption: Proposed signaling pathway of **Cbgaq**-mediated neuroprotection.

To confirm the involvement of this pathway, experiments can be designed to:

- Use a PPAR- γ antagonist: Co-treatment with a PPAR- γ antagonist (e.g., GW9662) should block the neuroprotective effects of **Cbgaq**.
- Measure downstream targets: Use techniques like qPCR or Western blotting to measure changes in the expression of PPAR- γ target genes involved in anti-inflammatory and antioxidant responses (e.g., Nrf2, HO-1).

By following these detailed application notes and protocols, researchers can effectively design and execute robust studies to evaluate the neuroprotective potential of **Cbgaq**, contributing to the development of novel therapeutics for neurodegenerative diseases.

References

- Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [\[Link\]](#)
- Cell Biologics, Inc. (n.d.). Caspase-3 Fluorometric Assay Kit. Cell Biologics, Inc. [\[Link\]](#)
- Edwards, T. (n.d.). 6-OHDA mouse model of Parkinson's disease. protocols.io. [\[Link\]](#)
- Stroke Therapy Academic Industry Roundtable (STAIR). (1999). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. *Stroke*, 30(12), 2752–2758. [\[Link\]](#)
- Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Charles River Laboratories. [\[Link\]](#)
- Institutional Animal Care and Use Committee (IACUC). (2024, June). Locomotor Activity/Open Field Test. [\[Link\]](#)
- Paes-Colli, Y., et al. (2020). Minutes of PPAR- γ agonism and neuroprotection. *Ageing Research Reviews*, 62, 101111. [\[Link\]](#)

- Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Creative Biolabs. [[Link](#)]
- Wako Pure Chemical Industries, Ltd. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Wako Pure Chemical Industries, Ltd. [[Link](#)]
- Cáceres, A., & Brandan, E. (2013). A β Toxicity in Primary Cultured Neurons. In Springer Protocols Handbooks. Humana Press. [[Link](#)]
- Wang, J., Li, J., Deng, X., Liu, Y., & He, S. (2018). Immunofluorescence Staining of Iba-1 and GFAP. Bio-protocol, 8(19), e3023. [[Link](#)]
- protocols.io. (2024, January 31). Rotarod-Test for Mice. protocols.io. [[Link](#)]
- National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press (US). [[Link](#)]
- InnoSer. (2026, January 21). Rotarod - Rodent Behavioral Testing. InnoSer. [[Link](#)]
- Wiley. (n.d.). Current Protocols in Cell Biology. Wiley. [[Link](#)]
- Scantox. (n.d.). Y-Maze Test. Scantox. [[Link](#)]
- Edison, P., et al. (2020). Oligomeric Forms of Human Amyloid-Beta(1–42) Inhibit Antigen Presentation. Frontiers in Immunology, 11, 1162. [[Link](#)]
- Paudel, K. S., et al. (2021). Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain. Medicines, 8(9), 58. [[Link](#)]
- Wiley. (n.d.). Current Protocols. [[Link](#)]
- Li, H., et al. (2017). Tectorigenin attenuates the MPP⁺-induced SH-SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition. Molecular Medicine Reports, 16(5), 7657–7664. [[Link](#)]
- Li, Y., et al. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 36(3), 435–446. [[Link](#)]

- Paudel, K. S., et al. (2022). Mucosal Delivery of Cannabidiol: Influence of Vehicles and Enhancers. *Pharmaceutics*, 14(8), 1699. [[Link](#)]
- Bio Optica. (n.d.). Microglia (Iba1). Bio Optica. [[Link](#)]
- Till, M. (2025, July). Iba1 Immunohistochemistry Protocol. UVic Online Academic Community. [[Link](#)]
- Kim, Y. J., et al. (2018). Neuroprotective Effect of Chebulagic Acid via Autophagy Induction in SH-SY5Y Cells. *Biomolecules & Therapeutics*, 26(5), 491–498. [[Link](#)]
- Sun, J., et al. (2017). Mitochondrial Effects of PGC-1alpha Silencing in MPP+ Treated Human SH-SY5Y Neuroblastoma Cells. *Frontiers in Molecular Neuroscience*, 10, 159. [[Link](#)]
- Gombash, S. E., et al. (2023). Behavioral, neural and ultrastructural alterations in a graded-dose 6-OHDA mouse model of early-stage Parkinson's disease. *bioRxiv*. [[Link](#)]
- Paudel, K. S., et al. (2020). Topical Administration of Cannabidiol: Influence of Vehicle-Related Aspects on Skin Permeation Process. *Pharmaceutics*, 13(11), 337. [[Link](#)]
- Li, Y., et al. (2024). Characterization of graded 6-Hydroxydopamine unilateral lesion in medial forebrain bundle of mice. *Journal of Neuroscience Methods*, 402, 109968. [[Link](#)]
- GW Pharmaceuticals. (2017). Cannabinod formulation for the sedation of a human or animal. U.S.
- U-CyTech. (n.d.). TNF- α (free) ELISA. U-CyTech. [[Link](#)]
- Arvas, Y. E., & Çınar, R. (2025). Hesperidin protects against MPP+-induced neurotoxicity in SH-SY5Y cells. *Neuro-Cellular and Molecular Research*, 2(1), 6-11. [[Link](#)]
- National Library of Medicine. (n.d.). Current protocols in neuroscience. NLM Catalog. [[Link](#)]
- Ko, K. R., et al. (2019). MPP+ toxicity in 9-day-differentiated SH-SY5Y and LUHMES cells grown under three growth conditions (2D, 2D-M, and 3D) with initial seeding densities of 1.6×10^4 cells/well. [[Link](#)]

- National Cancer Institute. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF- α in Culture Supernatants. National Cancer Institute. [[Link](#)]
- Li, Y., et al. (2018). Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model. *Experimental and Therapeutic Medicine*, 15(2), 1645–1652. [[Link](#)]
- Winkler, C., et al. (2007). Characterisation of behavioural and neurodegenerative changes induced by intranigral 6-hydroxydopamine lesions in a mouse model of Parkinson's disease. *Experimental Neurology*, 208(2), 225–238. [[Link](#)]
- ResearchGate. (n.d.). Dose-response screening of compounds 6–9 on SH-SY5Y neuronal cell line. ResearchGate. [[Link](#)]
- Lee, S., et al. (2024). Mouse Model of Parkinson's Disease with Bilateral Dorsal Striatum Lesion with 6-Hydroxydopamine Exhibits Cognitive Apathy-like Behavior. *International Journal of Molecular Sciences*, 25(14), 7808. [[Link](#)]
- Ishige, K., et al. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. *Neuroscience*, 169(2), 845–853. [[Link](#)]

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Sources

- [1. spandidos-publications.com \[spandidos-publications.com\]](https://spandidos-publications.com)
- [2. Frontiers | Mitochondrial Effects of PGC-1 \$\alpha\$ Silencing in MPP+ Treated Human SH-SY5Y Neuroblastoma Cells \[frontiersin.org\]](https://www.frontiersin.org)
- [3. wiley.com \[wiley.com\]](https://www.wiley.com)
- [4. bio-protocol.org \[bio-protocol.org\]](https://www.bio-protocol.org)
- [5. biotechengineeringyuvraj.wordpress.com \[biotechengineeringyuvraj.wordpress.com\]](https://biotechengineeringyuvraj.wordpress.com)

- [6. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [7. fujifilmbiosciences.fujifilm.com \[fujifilmbiosciences.fujifilm.com\]](https://fujifilmbiosciences.fujifilm.com)
- [8. Enzyme-Linked Immunosorbent Assay \(ELISA\) for Detection of Human TNF- \$\alpha\$ in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [9. cdn.iuc.edu.tr \[cdn.iuc.edu.tr\]](https://cdn.iuc.edu.tr)
- [10. Guide for the Care and Use of Laboratory Animals \[nationalacademies.org\]](https://nationalacademies.org)
- [11. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. nlac.mahidol.ac.th \[nlac.mahidol.ac.th\]](https://nlac.mahidol.ac.th)
- [13. Current protocols in neuroscience \(Wiley\) | 5 Publications | Top authors | Related journals \[scispace.com\]](#)
- [14. Preparation of Oligomeric \$\beta\$ -amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Current Protocols in Neuroscience | HSLS \[hsis.pitt.edu\]](https://hsis.pitt.edu)
- [16. az.research.umich.edu \[az.research.umich.edu\]](https://az.research.umich.edu)
- [17. novamedline.com \[novamedline.com\]](https://novamedline.com)
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